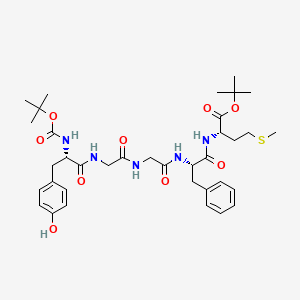

Boc-met-enkephalin-T-butyl ester

Description

The Role of Boc-Met-Enkephalin-T-butyl Ester as a Protected Peptide Intermediate

This compound is a chemically modified version of Met-enkephalin, an endogenous opioid pentapeptide. The "Boc" (tert-butyloxycarbonyl) group protects the N-terminal amino group of the tyrosine residue, while the "T-butyl ester" protects the C-terminal carboxylic acid group of the methionine residue.

This double protection makes this compound a valuable intermediate in peptide synthesis. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the t-butyl ester also requires acidic conditions for cleavage. libretexts.orgnih.gov This allows for the selective deprotection of either end of the peptide, enabling its use in the synthesis of longer or more complex peptide chains. For instance, after removing the Boc group, the newly exposed N-terminus can be coupled with another amino acid or peptide fragment.

The use of Boc protection can be particularly advantageous in the synthesis of hydrophobic peptides, as the removal of the Boc group under acidic conditions results in a protonated amine terminal, which can reduce aggregation. peptide.com

Historical Context of Enkephalin Research and Opioid Peptide Chemistry

The field of opioid research was revolutionized in 1975 with the discovery of the first endogenous opioids, the enkephalins. nih.gov John Hughes and Hans Kosterlitz isolated two pentapeptides from the brain that mimicked the effects of opiates: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). nih.govnih.gov This discovery unveiled the existence of an endogenous opioid system within the body, where these peptides act as neurotransmitters and neuromodulators, binding to opioid receptors to regulate various physiological processes, including pain perception. nih.govyoutube.comnih.gov

Since their discovery, over 20 opioid peptides have been identified, all derived from three precursor proteins: proenkephalin, prodynorphin, and pro-opiomelanocortin. nih.gov The enkephalins primarily bind to mu (μ) and delta (δ) opioid receptors. wikipedia.org The therapeutic potential of enkephalins was immediately recognized; however, their short half-life in the body, due to rapid enzymatic degradation, has been a major obstacle to their clinical use. nih.gov This challenge spurred the development of synthetic analogs and protected forms, like this compound, to facilitate research into their structure-activity relationships and to design more stable and potent opioid peptides.

Detailed Research Findings

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. This compound exemplifies the application of this principle in the study of opioid peptides.

Protecting Groups in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) ester are commonly employed protecting groups in peptide chemistry, particularly within the Boc/Bzl protection strategy. peptide.com

Boc (tert-butyloxycarbonyl) Group: The Boc group is used to protect the α-amino group of an amino acid. proprep.com It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA). libretexts.orgchempep.com

T-butyl (tBu) Ester: The t-butyl group is used to protect the carboxylic acid functional groups, including the C-terminus and the side chains of aspartic acid and glutamic acid. peptide.com It is also used to protect the hydroxyl groups of serine, threonine, and tyrosine. ontosight.ai Like the Boc group, the t-butyl ester is stable to a variety of reaction conditions but is removed by acidolysis with TFA. nih.govontosight.ai

The synthesis of this compound involves the stepwise coupling of the constituent amino acids, with their reactive side chains appropriately protected. The final product is a fully protected peptide that can be stored and later used as a building block for more complex peptide structures.

| Compound Name | Chemical Formula | Molecular Weight | CAS Number |

| Boc-Met-enkephalin | C32H43N5O9S | 673.78 g/mol | 59481-77-5 |

| This compound | Not explicitly found | Not explicitly found | 82362-16-1 |

| Met-enkephalin | C27H35N5O7S | 573.66 g/mol | 58569-55-4 |

| Leu-enkephalin | C28H37N5O7 | 555.62 g/mol | 58822-25-6 |

| Di-tert-butyl dicarbonate | C10H18O5 | 218.25 g/mol | 24424-99-5 |

| Trifluoroacetic acid | C2HF3O2 | 114.02 g/mol | 76-05-1 |

Table 1: Properties of Key Compounds

| Protecting Group | Functionality Protected | Introduction Reagent | Cleavage Condition |

| Boc (tert-butyloxycarbonyl) | α-Amino group | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) |

| tBu (tert-butyl) ester | Carboxylic acid, Hydroxyl | tert-Butyl acetate (B1210297) | Strong acid (e.g., TFA) |

Table 2: Common Protecting Groups in Boc Chemistry

Properties

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48)/t26-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIUBDHRUIGRPD-KCHLEUMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Met Enkephalin T Butyl Ester and Derivatives

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers significant advantages for the large-scale production and purification of peptides like Boc-Met-enkephalin-t-butyl ester. organic-chemistry.org This classical approach involves the sequential coupling of amino acid residues or peptide fragments in a homogenous solvent system, with purification of the intermediate products at each step. This allows for rigorous characterization and ensures the high purity of the final compound. organic-chemistry.orgsci-hub.se

Fragment Condensation Strategies

The fragment condensation approach involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger peptide chain. This convergent strategy can be more efficient than a linear, stepwise synthesis for longer peptides. springernature.com In the context of this compound, a potential strategy would involve the synthesis of two dipeptide fragments, for instance, Boc-Tyr(tBu)-Gly-OH and H-Gly-Phe-Met-OtBu. These fragments would be prepared separately and then coupled to form the protected pentapeptide. Another convergent approach could involve a (2+3) or (3+2) fragment condensation. For example, a study on Met-enkephalin synthesis utilized a 2+2+1 fragment condensation approach. thieme-connect.comscite.ai The choice of fragments and the point of coupling are critical to minimize the risk of racemization, which is higher at the C-terminal amino acid of the activating fragment.

Stepwise Elongation Techniques

Stepwise elongation is a linear approach where the peptide chain is assembled by adding one amino acid at a time, typically from the C-terminus to the N-terminus. For the synthesis of this compound, this would begin with Met-OtBu. The Nα-Boc protecting group of the next amino acid, Boc-Phe-OH, would be coupled to the deprotected amino group of Met-OtBu. This cycle of deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid would be repeated until the full peptide sequence is assembled. peptide.com Each coupling step requires an activating agent to convert the carboxylic acid of the incoming amino acid into a reactive species that readily forms a peptide bond.

Table 1: Common Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Abbreviation | Activating Agent Class |

| Dicyclohexylcarbodiimide (B1669883) | DCC | Carbodiimide |

| Diisopropylcarbodiimide | DIC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium (B103445) Salt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Aminium/Uronium Salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Aminium/Uronium Salt |

Orthogonal Protecting Group Schemes and Their Selective Cleavage

A cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. organic-chemistry.orgsci-hub.se In the case of this compound, the Nα-Boc group and the C-terminal tert-butyl ester, along with any side-chain protection on the tyrosine residue, must be managed with a carefully planned orthogonal strategy.

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. nih.gov It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to basic conditions and nucleophiles, making it orthogonal to protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgseplite.com

The removal of the Boc group is achieved by acidolysis, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide. peptide.com

The tert-butyl (tBu) ester is an acid-labile protecting group for carboxylic acids. It is advantageous because its removal by acidolysis also generates volatile byproducts (isobutene and carbon dioxide). The tBu ester is generally more stable to acid than the Nα-Boc group. While moderate acids like TFA can cleave Boc groups, stronger acids or more prolonged reaction times are typically required to remove a tert-butyl ester. peptide.com

The ability to selectively cleave the Nα-Boc group in the presence of a C-terminal tert-butyl ester is crucial for stepwise elongation. This can be achieved by carefully controlling the acid concentration and reaction time. However, for greater selectivity, specific reagents and conditions have been developed.

Lewis acids have emerged as effective reagents for the selective deprotection of Boc groups under mild conditions that leave tert-butyl esters intact. For example, zinc bromide (ZnBr₂) in dichloromethane has been used for chemoselective hydrolysis of tert-butyl esters, though it has been noted that N-Boc groups can also be labile under these conditions. scite.airesearchgate.net More successfully, cerium(III) chloride (CeCl₃) in combination with sodium iodide (NaI) has been shown to selectively deprotect tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgthieme-connect.comthieme-connect.com Ferric chloride (FeCl₃) has also been reported as a mild Lewis acid for Boc deprotection. epa.govresearchgate.netnih.gov

Furthermore, specific acidolysis conditions can be employed for differential cleavage. The use of concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate (B1210297) has been reported for the selective deprotection of Boc groups in the presence of tert-butyl esters. researchgate.net The success of this selective removal is attributed to the irreversible nature of Boc group cleavage (due to the loss of CO₂ and protonation of the resulting amine) compared to the reversible acid-catalyzed cleavage of the tert-butyl ester. researchgate.net

Table 2: Conditions for Selective Deprotection of Boc and Tert-Butyl Ester Groups

| Protecting Group to be Cleaved | Protecting Group to Remain | Reagent(s) | Solvent(s) | Reference(s) |

| Nα-Boc | C-terminal t-butyl ester | H₂SO₄ (conc.) | tert-Butyl acetate | researchgate.net |

| Nα-Boc | C-terminal t-butyl ester | MeSO₃H | tert-Butyl acetate/CH₂Cl₂ | researchgate.net |

| C-terminal t-butyl ester | Nα-Boc | CeCl₃·7H₂O, NaI | Acetonitrile | thieme-connect.comthieme-connect.com |

| Nα-Boc | - | FeCl₃ | Dichloromethane | epa.govresearchgate.net |

| Nα-Boc | - | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | peptide.comchempep.com |

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the production of peptides like Met-enkephalin and its derivatives. lifetein.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach within SPPS. iris-biotech.de

Resin Selection and Functionalization

Functionalization involves the attachment of the first amino acid to the resin. In the Boc strategy, this is typically achieved by reacting the cesium salt of the Boc-protected amino acid with the chloromethyl resin. The loading capacity of the resin, usually in the range of 0.5 to 1.0 mmol/g, is a key parameter that can influence the success of the synthesis. chempep.com More recently, novel resins like amino-polyacrylamide resins have been developed to overcome the swelling limitations of traditional polystyrene-based resins, offering compatibility with a wider range of solvents, including water. nih.gov

Coupling Reagents and Procedures for Boc-Strategy SPPS

The formation of the peptide bond between the incoming amino acid and the resin-bound peptide is facilitated by coupling reagents. In Boc-SPPS, carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently used. acs.orgpeptide.com The mechanism involves the activation of the carboxylic acid to form a reactive O-acylisourea intermediate. acs.org To minimize side reactions such as racemization and the formation of inactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. acs.org The combination of DIC and HOBt is considered one of the most effective methods, especially for minimizing racemization. bachem.com

More advanced coupling reagents, such as phosphonium and aminium salts, have been developed to enhance coupling efficiency. bachem.comsigmaaldrich.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid reaction times with minimal racemization, especially when used with HOBt. peptide.com Another class of reagents based on OxymaPure, such as COMU, offers improved safety profiles by avoiding potentially explosive benzotriazole-based additives, while demonstrating high coupling efficiency. acs.orgbachem.com

Table 1: Common Coupling Reagents for Boc-Strategy SPPS

| Reagent Class | Examples | Key Features | References |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Commonly used, can lead to insoluble urea (B33335) byproducts. | acs.orgpeptide.com |

| Additives | HOBt, HOAt | Suppress racemization and side reactions. | acs.orgbachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings and cyclizations. | peptide.comsigmaaldrich.com |

| Aminium Salts | HBTU, TBTU, HATU | High coupling efficiency, rapid reactions. | peptide.comsigmaaldrich.com |

| Oxyma-based | COMU | Safer alternative to benzotriazole-based reagents, high efficiency. | acs.orgbachem.com |

On-Resin Peptide Elongation and Cleavage Strategies

The SPPS cycle involves the repetitive removal of the N-terminal Boc protecting group, followed by the coupling of the next Boc-protected amino acid. lifetein.com The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). chempep.comyoutube.com Following deprotection, a neutralization step with a base like diisopropylethylamine (DIEA) is necessary before the subsequent coupling reaction. osti.gov

Once the desired peptide sequence is assembled on the resin, the final step is cleavage. This process removes the peptide from the solid support and simultaneously cleaves the side-chain protecting groups. youtube.com For the Boc/Bzl strategy, strong acids like anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are used. chempep.com These harsh conditions necessitate the use of scavengers, such as cresol (B1669610) and thiocresol, to prevent side reactions with sensitive amino acid residues. The final step to obtain the C-terminal tert-butyl ester would involve a separate esterification reaction after cleavage of the peptide acid from the resin. Alternatively, a pre-formed C-terminal tert-butyl ester amino acid could be attached to the resin, though this can present its own challenges.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, leveraging the high selectivity and mild reaction conditions of enzymes. nih.govnih.gov

Enzymatic Hydrolysis of C-Terminal Carboxylic Acid tert-Butyl Esters (e.g., Subtilisin-Mediated)

A key challenge in peptide synthesis is the selective removal of protecting groups. While the tert-butyl ester at the C-terminus is generally stable, its selective hydrolysis can be achieved enzymatically. The protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides in high yields, with minimal endopeptidase activity. google.comgoogle.comresearchgate.net This process is typically carried out in a mixture of an organic solvent and a buffer at a controlled pH and temperature, for instance, in a DMF/sodium phosphate (B84403) buffer at pH 7.0 and 40°C. google.comgoogle.com This method is particularly advantageous in convergent peptide synthesis strategies. google.com

Table 2: Enzymatic Hydrolysis of a C-terminal tert-Butyl Ester

| Enzyme | Substrate | Reaction Conditions | Outcome | References |

|---|---|---|---|---|

| Subtilisin | Peptide-OtBu | DMF/Phosphate Buffer, pH 7.0, 40°C | Selective hydrolysis to the corresponding carboxylic acid. | google.comgoogle.comresearchgate.net |

Enzyme-Catalyzed Peptide Bond Formation (e.g., using Papain, α-Chymotrypsin)

Enzymes can also be employed for the formation of peptide bonds, offering a green and highly specific alternative to chemical coupling reagents. Proteases such as papain and α-chymotrypsin can catalyze the synthesis of peptide bonds under specific conditions, often in aqueous or mixed aqueous-organic solvent systems. The specific enzyme and reaction conditions are chosen based on the amino acid residues involved in the bond formation. While the direct enzymatic synthesis of a complex peptide like this compound in a single step is challenging, enzymes can be used for the coupling of specific peptide fragments. This approach can be particularly useful in a convergent synthesis strategy, where smaller, protected peptide fragments are synthesized chemically and then joined together enzymatically. The term "enkephalinase" has been used to describe a family of enzymes that degrade enkephalins, and understanding their specificity can inform synthetic strategies. nih.gov

Analytical Characterization Methodologies in Peptide Synthesis

The verification of the successful synthesis and purity of this compound is paramount. A combination of chromatographic, spectroscopic, and spectrometric techniques is employed to confirm the identity, purity, and structure of the final product.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of synthetic peptides. mybiosource.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like TFA. google.comhplc.eu

The purity of the synthesized peptide is determined by injecting a sample into the HPLC system and analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests impurities or byproducts from the synthesis. The retention time (t_R), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. nih.gov For this compound and its derivatives, RP-HPLC is used to separate the final product from deletion sequences, incompletely deprotected peptides, or other side-products. nih.govgoogle.com The purity is often reported as a percentage of the total peak area. mybiosource.comgoogle.com

| Compound/Fragment | HPLC Column | Mobile Phase | Purity/Result | Reference |

| Enkephalin Analogs | C18 | Acetonitrile/Water/TFA | >97% | nih.gov |

| Leu-Enkephalin | C18 | Not specified | >97% | nih.gov |

| Heptapeptide | RP-HPLC C-18 | Water/Acetonitrile/TFA | 96.9% | google.com |

| Peptide E | Ultrasphere ODS | n-propanol/pyridine acetate | Purified to homogeneity | hplc.eu |

Spectroscopic and Spectrometric Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized peptide, providing a primary confirmation of its identity. nih.govnih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide for analysis. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular weight would be calculated from its chemical formula (C₃₇H₅₃N₅O₉S), and the observed m/z value in the mass spectrum should match this theoretical value. chemsrc.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecular ion and analyzing the resulting daughter ions, which provides definitive structural proof. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution. nih.gov While a full structural elucidation of a protected pentapeptide like this compound can be complex, ¹H NMR is routinely used to confirm the presence of the Boc and t-butyl protecting groups and the constituent amino acid residues. The chemical shifts and coupling patterns of the protons in the NMR spectrum are characteristic of the local chemical environment. For instance, the tert-butyl protons of the Boc and t-butyl ester groups would appear as sharp singlets in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to assign specific proton signals to individual amino acid residues, and NOESY experiments can reveal through-space proximities between protons, helping to define the peptide's conformation. nih.gov 13C NMR can also be employed to identify the carbonyl groups and other carbon atoms within the peptide structure. biosynth.com

| Analysis Type | Compound | Key Findings/Data | Reference |

| Mass Spectrometry | Met-Enkephalin | Quantitative analysis using LC-MS/MS with stable isotope-labeled internal standards. | nih.govnih.gov |

| Enkephalin Analogs | Structures validated by High-Resolution Mass Spectrometry (HRMS). | nih.gov | |

| NMR Spectroscopy | Met-Enkephalin | Multidimensional ¹H NMR used to determine 3D structure in model membranes. | nih.gov |

| Boc-Met-Enkephalin | Carbonyl groups identified using heteronuclear 2D correlation experiments (¹³C and ¹⁵N spectroscopy). | biosynth.com | |

| Boc-Enke Derivative | Conformation elucidated by X-ray crystal analysis, showing an extended form bended at the Phe residue. | core.ac.uk |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₃₇H₅₃N₅O₉S). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. While modern peptide analysis often relies more heavily on HPLC and MS, elemental analysis remains a classic and valuable method for compositional verification, especially for establishing the purity of a new or reference compound. ias.ac.in

Theoretical Elemental Composition of this compound (C₃₇H₅₃N₅O₉S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 37 | 444.407 | 61.38% |

| Hydrogen (H) | 1.008 | 53 | 53.424 | 7.38% |

| Nitrogen (N) | 14.007 | 5 | 70.035 | 9.67% |

| Oxygen (O) | 15.999 | 9 | 143.991 | 19.88% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 4.43% |

| Total Molar Mass | 743.917 g/mol | 100.00% |

Note: Satisfactory elemental analyses are often reported in literature without the full numerical data, stating that the results were within acceptable limits (e.g., ±0.4%) of the calculated values. ias.ac.in

Application in Structure Activity Relationship Sar Studies of Opioid Peptides

Rational Design Principles for Enkephalin Analogues

The rational design of enkephalin analogues is a cornerstone of opioid research, aimed at developing compounds with improved properties such as enhanced potency, receptor selectivity, and metabolic stability. nih.govnih.gov This process involves a deep understanding of how specific structural modifications influence the peptide's interaction with opioid receptors.

The amino acid sequence of enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) is critical for their biological activity. youtube.commdpi.com The N-terminal tyrosine (Tyr¹) residue is often considered the primary "message" domain, essential for binding to opioid receptors. nih.gov However, studies have shown that replacing it with other aromatic amino acids can sometimes lead to high-affinity ligands, suggesting a degree of flexibility in receptor interaction. nih.gov

Stereochemistry plays a pivotal role in the potency and selectivity of enkephalin analogues. A common strategy to increase enzymatic stability and influence receptor selectivity is the substitution of the glycine (B1666218) at position 2 (Gly²) with a D-amino acid, such as D-alanine (D-Ala). nih.govdrugbank.com This modification restricts the conformational flexibility of the peptide backbone, favoring a conformation that is recognized by opioid receptors while making the peptide less susceptible to degradation by aminopeptidases.

The phenylalanine residue at position 4 (Phe⁴) is another crucial component, with its aromatic side chain contributing significantly to the binding affinity. nih.gov The distance and relative orientation between the aromatic rings of Tyr¹ and Phe⁴ are thought to determine the selectivity between mu (μ) and delta (δ) opioid receptors. nih.gov

Table 1: Impact of Amino Acid Modifications on Opioid Receptor Affinity

| Analogue | Modification | Receptor Affinity/Activity | Reference |

|---|---|---|---|

| [D-Ala²]-Met-enkephalin | Gly² → D-Ala² | Increased resistance to degradation, altered receptor selectivity. | nih.gov |

| [Phe(p-X)]-enkephalins | Substitution on Phe⁴ | Can enhance interactions with opioid receptors. | nih.gov |

| Dmt¹-analogues | Tyr¹ → Dmt¹ (2',6'-dimethyltyrosine) | Often increases affinity and can alter selectivity. | nih.gov |

| [D-Tic²]-enkephalins | D-Ala² → D-Tic² (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | The constrained residue can lead to very potent opioid ligands. | nih.gov |

To further probe the conformational requirements for receptor binding and to improve stability, researchers modify the peptide backbone itself. rsc.org One such strategy is the replacement of amide bonds with isosteres like trans-alkenes. nih.gov Systematic replacement of each of the four amide bonds in enkephalin with a trans-alkene has revealed the importance of each bond for biological activity. nih.gov For instance, replacing the first amide bond (between Tyr¹ and Gly²) can be done without a significant loss of activity, whereas the second amide bond (between Gly² and Gly³) appears to be critical for maintaining biological function. nih.gov These studies help to map the essential hydrogen bonding interactions and conformational features of the peptide.

N- and C-terminal derivatizations are key strategies in the design of enkephalin analogues, and this is where a compound like Boc-Met-enkephalin-t-butyl ester becomes particularly relevant. irb.hr The N-terminal amino group and the C-terminal carboxyl group are often sites of rapid enzymatic degradation. Capping these termini can significantly increase the metabolic stability of the peptide.

The N-terminal Boc group is a widely used protecting group in peptide synthesis. nih.gov While often used transiently during synthesis, its presence in a final compound can provide insights into the role of the N-terminal charge. N-terminal acetylation is another common modification that enhances stability against aminopeptidases. nih.gov

At the C-terminus, esterification, such as the formation of a t-butyl ester, or amidation can neutralize the negative charge of the carboxylate group and increase the lipophilicity of the molecule. nih.gov This can influence the peptide's ability to cross cell membranes and may alter its interaction with the receptor. A combination of solid-phase and solution-phase chemistry is often employed to create these C-terminal modifications. nih.gov The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is an efficient method for the synthesis of tert-butyl esters. rsc.org

Investigation of Opioid Receptor Subtype Selectivity

A primary goal in designing enkephalin analogues is to achieve selectivity for a specific opioid receptor subtype (μ, δ, or κ). This selectivity can lead to more targeted therapeutic effects and potentially fewer side effects. This compound, by providing a stable, terminally-blocked scaffold, facilitates the study of modifications aimed at tuning this selectivity.

The delta opioid receptor (DOR) is a target for analgesics with a potentially lower side-effect profile than traditional mu-opioid receptor agonists. The structure of an enkephalin analogue greatly influences its affinity and efficacy at the DOR. Studies have shown that the C-terminal portion of the peptide can play a critical role in directing the ligand to the DOR. researchgate.net

N-terminal modification with a Boc group, in conjunction with other structural changes, has been shown to produce potent and highly selective DOR antagonists. nih.gov For example, the compound BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a competitive antagonist with a very high selectivity for the DOR over the MOR. nih.gov This suggests that the bulky, uncharged N-terminal Boc group, combined with specific amino acid substitutions, can favor binding to the DOR in an antagonist conformation. The immunomodulatory effects of some Met-enkephalin analogues have been shown to be mediated predominantly through the delta-opioid receptor. nih.gov

Table 2: Receptor Binding Affinities of Selected Enkephalin Analogues

| Compound | μ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) | Selectivity (μ/δ) | Reference |

|---|---|---|---|---|

| Dmt-Tic-NH-DPP | 0.13 | 0.53 | 0.25 | nih.gov |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | 368,000 (Ke) | 39.5 (Ke) | >9000 (δ selective) | nih.gov |

Note: Ki values represent inhibitory constants, and Ke values represent antagonist equilibrium constants. Lower values indicate higher affinity.

The mu-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics like morphine. mdpi.com The design of enkephalin analogues with high affinity and selectivity for the MOR is a major research focus. Modifications to the enkephalin structure, particularly at positions 2 and 4, are critical for MOR recognition. drugbank.com Combining an enkephalin-like structure with moieties from other potent opioids, such as fentanyl, has led to the development of ligands with high affinity for the MOR. nih.gov

The combination of epinephrine (B1671497) with methionine-enkephalin has been shown to increase the binding affinity of the peptide for the mu-opioid receptor. mdpi.com Furthermore, modifications of biphalin, a dimeric enkephalin analogue, have resulted in greater binding selectivity and potency for the mu receptor. nih.gov While the N-terminal tyrosine is generally considered crucial, some analogues lacking this residue have been developed that still exhibit high affinity for the MOR, indicating a shift in the binding pocket. nih.gov

Methodologies for Assessing Receptor Binding and Functional Activity

To characterize the interaction of a compound like this compound with opioid receptors, a variety of in vitro assays are employed.

Radioligand displacement binding assays are a standard method to determine the binding affinity of a test compound to a specific receptor. In the context of opioid receptors, membranes from cells expressing a high density of the receptor of interest (e.g., KOPR) are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor.

Commonly used radioligands for opioid receptor binding assays include:

[3H]Deltorphin II: A highly selective DOR agonist.

[3H]Naloxone: A non-selective opioid receptor antagonist.

[3H]Leu-enkephalin: An endogenous ligand with preference for DOR.

While specific data for this compound is not available, these assays would be the standard approach to determine its binding profile at the different opioid receptors.

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling.

Receptor Internalization: Agonist binding to G-protein coupled receptors, such as opioid receptors, often leads to their internalization. The internalization of Met-enkephalin has been shown to be dependent on clathrin-mediated endocytosis. nih.gov To study this for a compound like this compound, the compound would be incubated with cells expressing the target receptor, and the translocation of the receptor from the cell surface to the interior would be monitored, often using microscopy or antibody-based detection methods.

ERK1/2 Activation: The activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, is a downstream consequence of opioid receptor activation. Assays measuring the level of phosphorylated ERK1/2 in response to a test compound can provide insights into its functional activity.

G-protein Activation: A more direct measure of receptor activation is to quantify the engagement of G-proteins. The [35S]GTPγS binding assay is a classic method where agonist-induced G-protein activation leads to the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, which can be measured by scintillation counting. More recently, Bioluminescence Resonance Energy Transfer (BRET)-based assays have been developed to monitor G-protein activation in live cells, offering a more dynamic view of receptor signaling. nih.gov

A major limitation of natural peptide therapeutics is their rapid degradation by proteases. The Boc and t-butyl ester groups in this compound would be expected to confer some resistance to enzymatic degradation.

Enkephalinase (Neutral Endopeptidase): This enzyme primarily cleaves the Gly3-Phe4 bond in enkephalins. The bulky protecting groups on this compound might sterically hinder the access of enkephalinase to its cleavage site.

Aminopeptidase (B13392206) M: This enzyme cleaves the N-terminal amino acid. The N-terminal Boc group on this compound would effectively block the action of aminopeptidase M.

Studies on the enzymatic removal of t-butyl ester protecting groups have identified specific enzymes, such as certain lipases and esterases, that can cleave this group. nih.gov This suggests that while the compound may be resistant to peptidases, it could be susceptible to degradation by other types of enzymes.

Role As a Research Scaffold in Opioid System Investigations

Elucidation of Opioid Receptor Binding Site Characteristics

The utility of Boc-Met-enkephalin-t-butyl ester in characterizing opioid receptor binding sites is primarily indirect, stemming from its role as a precursor in the synthesis of specialized analogs. The Boc and t-butyl ester groups mask the reactive N-terminal amine and C-terminal carboxylic acid, respectively. This protection is essential for preventing unwanted side reactions during the synthesis of modified peptides. mdpi.com By selectively deprotecting either end of the peptide or specific amino acid side chains, chemists can introduce various structural modifications. These modifications can include the incorporation of unnatural amino acids, fluorescent tags, or other reporter groups.

Once the desired modifications are in place, the protecting groups are removed to yield a final, active peptide analog. These tailor-made ligands can then be used in binding assays to probe the topology and chemical environment of opioid receptor binding pockets. For instance, by systematically altering the structure of the enkephalin analog and observing the effects on binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ), researchers can deduce which chemical features of the ligand are critical for receptor interaction. While endogenous enkephalins typically show the highest affinity for the δ-opioid receptor, followed by the μ-opioid receptor, synthetic analogs can be designed to have altered selectivity profiles. nih.govnih.gov This strategy contributes to a more detailed understanding of the structural basis for ligand recognition and the functional diversity among opioid receptors. nih.gov

The development of such analogs is a key strategy for creating safer and more effective opioid-based therapeutics with reduced side effects. nih.gov

Development of Chemically Selective Affinity Labels for Opioid Receptors

A significant application of this compound as a research scaffold is in the synthesis of affinity labels for opioid receptors. Affinity labels are molecules that bind to a receptor and then form a covalent bond with it, effectively "permanently" labeling the receptor. This technique is invaluable for isolating and identifying receptor proteins and for studying their structure and function.

The synthesis of such labels requires a protected peptide backbone like that of this compound. The protecting groups allow for the controlled introduction of a reactive electrophilic group, such as an isothiocyanate or a bromoacetamide, onto the peptide structure. nih.gov For example, a common strategy involves using an orthogonal protection scheme, where different types of protecting groups that can be removed under different chemical conditions are used. A Boc group, for instance, can be selectively removed in the presence of a tert-butyl ester, allowing for precise, site-specific modifications. nih.gov

Once the reactive moiety is attached, the Boc and t-butyl ester groups are cleaved to produce the final, functional affinity label. These labels are then incubated with brain tissue or cells expressing opioid receptors. The high affinity of the enkephalin portion of the molecule guides the label to the opioid receptor binding site, and the reactive group then forms a covalent linkage. Researchers have successfully used this approach to develop affinity labels for the δ-opioid receptor, providing tools to study this receptor subtype in greater detail. nih.govnih.gov

| Protecting Group | Chemical Structure | Cleavage Condition | Purpose in Synthesis |

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Mild acid (e.g., Trifluoroacetic acid - TFA) | Protects the N-terminal amine from unwanted reactions. |

| t-Butyl ester | -CO-O-C(CH₃)₃ | Mild acid (e.g., Trifluoroacetic acid - TFA) | Protects the C-terminal carboxylic acid from unwanted reactions. |

This table outlines the key protecting groups in this compound and their roles in synthetic chemistry.

Contribution to Understanding Endogenous Opioid Peptidergic Systems (e.g., Biosynthesis, Release Mechanisms)

The contribution of this compound to the understanding of endogenous opioid peptidergic systems is also indirect but significant. The endogenous opioid system, which includes peptides like enkephalins, endorphins, and dynorphins, is crucial for pain modulation and other physiological processes. mdpi.com However, studying these systems is challenging due to the rapid degradation of endogenous peptides by enzymes in the body. nih.gov

By serving as a starting point for the synthesis of metabolically stable enkephalin analogs, this compound helps to overcome this challenge. The protecting groups enable the incorporation of modifications that make the resulting peptides resistant to enzymatic degradation. These modifications can include the use of D-amino acids instead of the natural L-amino acids, or alterations to the peptide backbone. mdpi.com

Emerging Research Directions and Future Perspectives

Synergistic Approaches with Computational Chemistry and Molecular Dynamics Simulations

The integration of computational chemistry and molecular dynamics (MD) simulations has become indispensable for accelerating the design and understanding of novel enkephalin analogs. These in-silico approaches provide profound insights into the conformational dynamics and receptor interactions that govern biological activity.

MD simulations have been instrumental in elucidating the biologically active conformations of enkephalins. Studies have shown that for Met-enkephalin and its analogs, dynamic trajectories often converge from an extended state to a more compact, beta-bend folded form, which is stabilized by intramolecular hydrogen bonds. nih.gov This folded conformation is believed to be crucial for effective binding to opioid receptors. By comparing the dynamic behavior of different analogs, such as [D-Ala2,Met5]-enkephalin, researchers can correlate specific conformational preferences with receptor selectivity (e.g., for µ-opioid vs. δ-opioid receptors). nih.gov

Advanced simulation techniques, such as population annealing molecular dynamics, are being employed to overcome the challenges of simulating complex biomolecular systems. researchgate.net These methods allow for a more thorough exploration of the free-energy landscape of peptides like Met-enkephalin, revealing distinct basins of attraction that correspond to stable conformational states. researchgate.net Furthermore, simulations are used to study the influence of the surrounding environment, such as different solvents or the presence of osmolytes, on the peptide's structure and flexibility. researchgate.net This information is vital for designing molecules with improved solubility and stability profiles. The structural insights gained from these computational studies, for instance, by comparing the spatial arrangement of aromatic rings to known pharmacophore models, help explain the enhanced potency and selectivity observed in experimentally tested analogs. nih.gov

Table 1: Computational and Molecular Dynamics Studies on Enkephalin Analogs

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Biologically Active Conformation | Molecular Dynamics (MD) | Enkephalins converge to beta-bend folded forms, crucial for receptor binding. | nih.gov |

| Free-Energy Landscape | Population Annealing MD | Identified two distinct basins of attraction in the free-energy surface of Met-enkephalin. | researchgate.net |

| Environmental Effects | Classical MD Simulations | Osmolytes (urea, taurine) and solvents alter the conformational characteristics and stability of beta-turns. | researchgate.net |

| Structure-Activity Relationship (SAR) | MD Simulations | Modification of Tyr¹ to Cpa¹ increases potency and selectivity for the δ-opioid receptor. | nih.gov |

Exploration of Novel Peptidomimetic Scaffolds for Opioid Modulation

A major thrust in modern medicinal chemistry is the development of peptidomimetics—molecules that mimic the structure and function of peptides but have improved drug-like properties. mdpi.comnih.gov This approach is critical for opioid peptides, which are rapidly degraded by proteases in the body. By replacing the labile peptide backbone with more robust chemical scaffolds, researchers can create analogs with enhanced stability, oral bioavailability, and the ability to cross the blood-brain barrier. mdpi.com

One successful strategy involves the use of a tetrahydroquinoline (THQ) scaffold. nih.govdrugbank.com This rigid structure is designed to hold the key pharmacophoric elements—a tyramine (B21549) moiety and a second aromatic group—in the correct orientation for receptor binding. nih.gov This approach has led to the development of bifunctional ligands that act as µ-opioid receptor (MOR) agonists while simultaneously acting as δ-opioid receptor (DOR) antagonists. nih.govresearchgate.net This mixed-efficacy profile is highly desirable, as it has been shown to produce strong analgesia while reducing the development of tolerance and dependence. nih.govresearchgate.net

Other innovative scaffolds are also under investigation. These include:

Thiazole-containing macrocycles: Cyclization is a common strategy to improve peptide stability, and incorporating a thiazole (B1198619) ring via Hantzsch-based macrocyclization offers a novel way to create constrained analogs of enkephalins. nih.gov

Bis-cyclic guanidines: These heterocyclic scaffolds are synthesized from resin-bound reduced peptides and can be decorated with amino acid side chains, such as tyrosine and dimethyl-L-tyrosine (Dmt), which are known to be important for opioid receptor interaction. mdpi.com

Bifunctional Hybrids: This approach involves connecting an opioid pharmacophore to a pharmacophore from a different system (e.g., a melanocortin-4 receptor antagonist) via a chemical linker to create a single molecule with dual activity. mdpi.com

The ultimate goal of these explorations is to design orally bioavailable peptidomimetics with tailored pharmacological profiles for safer and more effective pain management. mdpi.comresearchgate.net

Table 2: Examples of Novel Peptidomimetic Scaffolds for Opioid Modulation

| Scaffold Type | Design Strategy | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| Tetrahydroquinoline (THQ) | Mimics key pharmacophore elements of cyclic tetrapeptide opioids. | µ-Opioid Receptor (MOR) Agonist / δ-Opioid Receptor (DOR) Antagonist | nih.govresearchgate.net |

| Thiazole-Containing Macrocycle | Intramolecular cyclization of linear enkephalin analogs. | Selective MOR and DOR ligands with long-lasting antinociceptive effects. | nih.gov |

| Bis-Cyclic Guanidine | Solid-phase synthesis from reduced tripeptides with key opioid side chains. | Mixed µ-, κ-, and δ-opioid receptor interactions. | mdpi.com |

| Bifunctional Hybrids | Covalent linking of an opioid agonist and a melanocortin-4 antagonist. | Synergistic activity for potential use in neuropathic pain. | mdpi.com |

Advanced Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The chemical synthesis of complex peptides and peptidomimetics relies heavily on the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. springernature.com The concept of "orthogonality" is central to this process; it describes a set of protecting groups that can be removed under distinct chemical conditions without affecting the others. tdx.catcore.ac.uk Boc-Met-enkephalin-t-butyl ester itself is an example of a molecule prepared using a protection strategy.

The most widely used orthogonal scheme in modern Solid-Phase Peptide Synthesis (SPPS) is the Fmoc/tBu strategy. csic.es In this approach, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are typically acid-labile, tert-butyl (tBu)-based ethers, esters, and carbamates. csic.es

However, the synthesis of increasingly complex molecules, such as cyclic peptides, branched peptides, or peptides with post-translational modifications, requires a higher level of "orthogonal dimensionality." tdx.catcsic.es This has driven the development and implementation of additional protecting group classes that are compatible with the Fmoc/tBu scheme. Examples include:

Allyloxycarbonyl (Alloc) group: Removed by palladium-catalyzed reactions, providing a third orthogonal dimension. researchgate.net

p-Nitrobenzyloxycarbonyl (pNZ) group: This group can be used for temporary Nα-protection and is removed under nearly neutral conditions, offering an alternative to Fmoc chemistry that can help suppress side reactions like diketopiperazine formation. ub.edu

The development of four-dimensional protecting group schemes allows for the sequential and selective deprotection of different parts of a molecule, enabling intricate chemical manipulations on a solid support. csic.es This advanced control is crucial for building the sophisticated peptidomimetic scaffolds and conjugated peptides that represent the future of peptide therapeutics.

Table 3: Orthogonal Protecting Groups in Advanced Peptide Synthesis

| Protecting Group | Abbreviation | Chemical Class | Typical Cleavage Condition | Orthogonality |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Carbamate | Moderate Acid (e.g., TFA) | Orthogonal to Fmoc, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Carbamate | Base (e.g., Piperidine) | Orthogonal to Boc, Alloc, Bzl |

| Benzyl | Bzl | Ether/Ester | Strong Acid (e.g., HF) | Used in Boc/Bzl strategy |

| Allyloxycarbonyl | Alloc | Carbamate | Pd(0) catalyst | Orthogonal to Fmoc, Boc/tBu |

| p-Nitrobenzyloxycarbonyl | pNZ | Carbamate | Reduction (e.g., Zn/AcOH) | Orthogonal to Fmoc, Boc, Alloc |

Innovations in Chemo-Enzymatic Methods for Peptide Derivatization

Chemo-enzymatic synthesis is an emerging field that combines the precision of biological catalysts with the versatility of traditional organic chemistry. researchgate.net This hybrid approach offers significant advantages for the synthesis and derivatization of peptides. Enzymes operate with high regio- and stereoselectivity under mild aqueous conditions, which can circumvent the need for complex protection and deprotection steps required in purely chemical methods. researchgate.net

In the context of opioid peptides, chemo-enzymatic strategies are being explored to streamline the synthesis of key intermediates and final products. For example, solvent-stable proteases have been successfully used to catalyze the formation of peptide bonds in the synthesis of endomorphin-1, another potent opioid peptide. researchgate.net This method resulted in high yields and high product concentrations, demonstrating a greener and more efficient alternative to purely chemical condensation. researchgate.net

The selection of the enzyme and the optimization of reaction conditions, including the use of organic co-solvents, are critical for success. researchgate.nettandfonline.com Furthermore, enzymes can be immobilized on solid supports, allowing for their reuse and integration into continuous flow systems or automated platforms. nih.gov The use of immobilized peptidases in conjunction with analytical techniques like HPLC and mass spectrometry allows for the controlled hydrolysis and characterization of neuropeptides, providing valuable structural information. nih.gov As the library of available and engineered enzymes grows, chemo-enzymatic methods are poised to become a mainstream tool for the efficient and sustainable production of derivatized peptides like the analogs of Met-enkephalin.

Table 4: Applications of Chemo-Enzymatic Methods in Peptide Synthesis and Derivatization

| Application | Enzyme(s) | Reaction Type | Key Advantage(s) | Reference |

|---|---|---|---|---|

| Synthesis of Endomorphin-1 | Solvent-stable proteases (WQ9-2, PT121) | Peptide bond formation | High yield, minimal side-chain protection, green chemistry. | researchgate.net |

| Bioactive Peptide Production | Proteases (e.g., Alcalase) | Enzymatic hydrolysis of proteins | Release of peptides with enhanced biological activity. | tandfonline.com |

| Neuropeptide Analysis | Immobilized peptidases (Trypsin, Chymotrypsin) | On-line enzymatic hydrolysis | Confirmation of peptide identity and structure via HPLC/MS. | nih.gov |

| Synthesis of Propenylbenzene Derivatives | Lipase, Microbial cells | Epoxidation, Oxidation | Multi-step synthesis of biologically active small molecules. | nih.gov |

Q & A

Q. What ethical guidelines apply to in vivo studies using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.